molecular formula C15H20N2O2 B14020661 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione CAS No. 76849-32-6

1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione

Cat. No.: B14020661
CAS No.: 76849-32-6
M. Wt: 260.33 g/mol
InChI Key: RVCJPYOFOLUABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is a compound that features a unique adamantane structure fused with a pyrimidine ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the pyrimidine ring is a heterocyclic aromatic organic compound. This combination results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione typically involves the following steps:

    Formation of Adamantyl Derivative: The adamantyl group can be introduced through various methods, such as the reaction of adamantane with halogenating agents followed by substitution reactions.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors like urea and β-diketones.

    Coupling of Adamantyl and Pyrimidine Moieties: The final step involves coupling the adamantyl derivative with the pyrimidine ring under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce functional groups like hydroxyl or carbonyl.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products

The major products formed from these reactions include hydroxylated adamantyl derivatives, dihydropyrimidine compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and enhances lipophilicity, facilitating the compound’s interaction with lipid membranes and proteins. The pyrimidine ring can interact with nucleic acids and enzymes, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylacetic acid: Known for its use in the synthesis of bioactive compounds.

    1-Adamantylamine: Studied for its antiviral properties.

    5-Methyluracil: A pyrimidine derivative with applications in medicine.

Uniqueness

1-(1-Adamantyl)-5-methylpyrimidine-2,4-dione is unique due to the combination of the adamantyl and pyrimidine moieties, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76849-32-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1-(1-adamantyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H20N2O2/c1-9-8-17(14(19)16-13(9)18)15-5-10-2-11(6-15)4-12(3-10)7-15/h8,10-12H,2-7H2,1H3,(H,16,18,19)

InChI Key

RVCJPYOFOLUABM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.